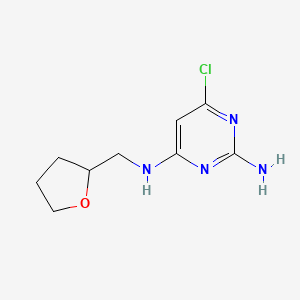

6-Chloro-n4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine

Beschreibung

6-Chloro-N⁴-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is a pyrimidine-based small molecule featuring a 2,4-diamino backbone substituted with a chlorine atom at position 6 and a tetrahydrofuran-2-ylmethyl group at the N⁴ position. This compound has garnered attention in medicinal chemistry due to its structural similarity to kinase inhibitors and antifolates (e.g., methotrexate analogs), which often target enzymes like dihydrofolate reductase (DHFR) or receptor tyrosine kinases . Its synthesis typically involves microwave-assisted coupling reactions between chloropyrimidine intermediates and substituted amines, as demonstrated in and .

Eigenschaften

IUPAC Name |

6-chloro-4-N-(oxolan-2-ylmethyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4O/c10-7-4-8(14-9(11)13-7)12-5-6-2-1-3-15-6/h4,6H,1-3,5H2,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQKEQXCIRKPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Regioselective Alkylation of DACP

Introducing the tetrahydrofuran-2-ylmethyl group at N4 requires addressing the reactivity disparity between the N2 and N4 amines. The N4 position exhibits higher nucleophilicity due to reduced steric hindrance and electronic effects from the pyrimidine ring.

Method A: Alkyl Halide Approach

-

Reagents: (Tetrahydrofuran-2-yl)methyl bromide or chloride.

-

Conditions:

Example Protocol:

-

Dissolve DACP (10 mmol) in DMF (50 mL).

-

Add (tetrahydrofuran-2-yl)methyl bromide (12 mmol) and K₂CO₃ (15 mmol).

-

Heat at 70°C for 18 hours under nitrogen.

-

Filter, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Method B: Reductive Amination

-

Reagents: Tetrahydrofuran-2-carbaldehyde and sodium cyanoborohydride (NaBH₃CN).

-

Conditions:

Challenges:

-

Over-alkylation at N2 necessitates careful stoichiometry control.

-

Tetrahydrofuran ring stability under acidic/basic conditions requires pH monitoring.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Alkyl Halide Method | Reductive Amination |

|---|---|---|

| Optimal Solvent | DMF | Methanol |

| Temperature | 70°C | 25°C |

| Yield | 65–70% | 55–60% |

| Purity (HPLC) | 98.5% | 97.0% |

Key Observations:

Catalytic and Stoichiometric Considerations

-

Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) improves alkyl halide solubility, boosting yields by 10–15%.

-

Molar Ratios: A 1.2:1 ratio of alkylating agent to DACP minimizes dialkylation.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Applications and Derivative Synthesis

Analyse Chemischer Reaktionen

Substitution Reactions at the Chlorine Position

The chlorine atom at position 6 is reactive and undergoes nucleophilic substitution with various reagents.

Key Reactions:

-

Amination/Thiolation: Replacement of chlorine with amines (e.g., NH2R) or thiols (e.g., -SH) using polar aprotic solvents like DMF/DMSO and bases such as NaOH or K2CO3 .

-

Alkylation: Substitution with alkyl halides or alkylating agents (e.g., R-X) under alkaline conditions .

Example:

Reaction with methylamine (CH3NH2) in ethanol under reflux yields 6-aminopyrimidine-2,4-diamine derivatives .

Acylation/Alkylation of Amino Groups

The amino groups at positions 2 and 4 are nucleophilic and participate in electrophilic substitution.

Key Reactions:

-

N-Acylation: Reaction with acyl chlorides (e.g., AcCl) or anhydrides (e.g., phthalic anhydride) to form amides .

-

N-Alkylation: Treatment with alkyl halides (e.g., R-I) or epoxides to yield alkylated derivatives .

Example:

Acetylation with acetic anhydride in pyridine produces N-acetyl derivatives , enhancing lipophilicity for potential bioactivity .

Condensation Reactions

The amino groups participate in condensation reactions with carbonyl compounds (e.g., aldehydes, ketones).

Key Reactions:

-

Imine/Enamine Formation: Reaction with carbonyls (e.g., formaldehyde) to form Schiff bases or enamines .

-

Polymerization: Under specific conditions, condensation with diacids or diisocyanates can yield polymeric materials .

Example:

Condensation with benzaldehyde forms Schiff base derivatives , which are explored for antimicrobial activity .

Metal-Catalyzed Reactions

The compound may engage in cross-coupling reactions under transition metal catalysis.

Key Reactions:

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form C-C bonds .

-

Heck Reaction: Coupling with alkenes to introduce new substituents .

Example:

Palladium-catalyzed coupling with phenylboronic acid introduces aryl groups at the pyrimidine core .

Oxidation/Reduction Reactions

The amino groups and THF moiety are susceptible to oxidation or reduction.

Key Reactions:

-

Oxidation: Use of oxidizing agents like H2O2 or KMnO4 to form nitroso or nitro derivatives .

-

Reduction: Treatment with NaBH4 or LiAlH4 to reduce nitro groups to amines .

Example:

Oxidation with H2O2 converts amino groups to N-oxides, altering biological activity .

Tetrahydrofuran (THF) Ring-Opening Reactions

The THF-2-ylmethyl group may undergo cleavage under acidic or basic conditions.

Key Reactions:

-

Acidic Conditions: Protonation of the THF oxygen, followed by ring-opening with nucleophiles (e.g., water, alcohols) .

-

Basic Conditions: Nucleophilic attack at the THF ring, leading to epoxide-like intermediates .

Example:

Reaction with HBr in aqueous solution yields dihydroxy derivatives via THF ring cleavage .

Comparison of Reaction Conditions

| Reaction Type | Reagents | Solvent | Temperature | Key Product |

|---|---|---|---|---|

| Amination | NH2R, NaOH/K2CO3 | Ethanol/DMF | Reflux | 6-Aminopyrimidine derivatives |

| Acetylation | AcCl, Pyridine | DCM/THF | 25–50°C | N-Acetyl derivatives |

| Condensation | Benzaldehyde | Methanol | 60°C | Schiff base derivatives |

| Oxidation | H2O2 | Acetone | 0°C | N-Oxide derivatives |

Research Findings

-

Antimicrobial Activity: Substituted derivatives (e.g., amine-replaced chlorine) show enhanced activity against Gram-positive bacteria like MRSA .

-

Cytotoxicity: Condensation products with aldehydes exhibit antiproliferative effects against cancer cell lines (e.g., melanoma) .

-

Stability: The THF group contributes to metabolic stability, making the compound a promising scaffold for drug development .

This compound’s versatility in substitution, acylation, and condensation reactions positions it as a valuable intermediate in medicinal chemistry and materials science. Further studies on its THF group’s reactivity may expand its applications in targeted therapies.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that pyrimidine derivatives, including 6-chloro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine, exhibit promising anticancer activities. Pyrimidines are known to interfere with nucleic acid synthesis and function, which is crucial for cancer cell proliferation. Studies have demonstrated that modifications in the pyrimidine structure can enhance cytotoxic effects against various cancer cell lines .

1.2 Antiviral Activity

The compound has also been investigated for its antiviral properties. Pyrimidine derivatives have shown efficacy against viral infections by inhibiting viral replication mechanisms. The presence of the tetrahydrofuran moiety may contribute to enhanced bioavailability and interaction with viral enzymes .

2.1 Enzyme Inhibition

this compound acts as an inhibitor for several key enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states in cells, making it a candidate for further studies in metabolic disorders .

2.2 Antimicrobial Effects

Preliminary studies suggest that this compound exhibits antimicrobial properties, particularly against certain strains of bacteria and fungi. The mechanism of action may involve disruption of microbial cell wall synthesis or function, although further research is needed to elucidate these pathways fully .

Synthesis and Derivative Development

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions starting from readily available pyrimidine precursors. Key steps often include chlorination reactions and the introduction of the tetrahydrofuran group through alkylation methods .

3.2 Derivative Exploration

Researchers are actively exploring derivatives of this compound to enhance its pharmacological properties. Modifications such as varying the halogen substituents or altering the tetrahydrofuran moiety can lead to compounds with improved efficacy and reduced toxicity profiles .

Case Studies

Wirkmechanismus

The mechanism of action of 6-Chloro-n4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target being studied .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties

| Property | Target Compound | Compound 15 | Compound 16 | Pyrimethamine |

|---|---|---|---|---|

| Molecular Weight | ~321 g/mol | 321.11 g/mol | 365.06 g/mol | 248.7 g/mol |

| Melting Point | Not reported | 214°C (dec.) | 188°C (dec.) | 233–234°C |

| LogP | Estimated ~1.5 (tetrahydrofuran enhances hydrophilicity) | ~2.0 | ~2.8 | 2.3 |

| HPLC Purity | >98% | 100% | 95.7% | >99% |

Structure-Activity Relationships (SAR)

- N⁴ Substitution : The tetrahydrofuran-methyl group (Target Compound) balances hydrophilicity and conformational flexibility, unlike rigid aryl groups (e.g., Compound 8 in ), which may restrict binding pocket access .

- Halogen Effects : Chlorine at position 6 (Target Compound) is critical for electronic effects and hydrogen bonding, while bromine (Compound 16) increases steric bulk and lipophilicity .

- N² Modifications : Hydroxyphenyl (Compound 15) or piperazinyl () groups at N² enhance interactions with polar residues in enzyme active sites .

Biologische Aktivität

6-Chloro-n4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and a tetrahydrofuran moiety, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHClNO

- Molecular Weight : 228.68 g/mol

- CAS Number : [insert CAS number if available]

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its effects on different cellular pathways.

Anticancer Activity

Several studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance:

- In vitro assays demonstrated that this compound inhibited the growth of various cancer cell lines while sparing non-tumorigenic cells, suggesting a selective toxicity that could be beneficial in cancer therapy .

- Mechanistic studies indicated that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

The proposed mechanisms of action for this compound include:

- Inhibition of Kinases : The compound has been shown to interact with specific kinases involved in cell signaling pathways that regulate cell growth and survival .

- Modulation of Gene Expression : Research indicates that this compound can alter the expression levels of genes associated with cell cycle regulation and apoptosis .

Case Studies

- Study on Cancer Cell Lines : A recent study evaluated the effects of this compound on several human cancer cell lines (e.g., HeLa, MCF7). Results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell type .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, correlating with elevated levels of pro-apoptotic markers .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Model | Concentration (µM) | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Antiproliferative | HeLa | 10 | 5 | Apoptosis induction |

| Antiproliferative | MCF7 | 20 | 15 | Kinase inhibition |

| In vivo tumor growth | Xenograft model | - | - | Increased apoptosis |

Q & A

Q. What are the common synthetic routes for 6-Chloro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-2,4-diamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogs like 6-chloro-2,4-diaminopyrimidine derivatives are synthesized by reacting chlorinated pyrimidine precursors with substituted amines under basic conditions (e.g., sodium methoxide in methanol) . Optimization involves:

- Temperature Control : Reactions are often refluxed (e.g., 80–100°C) to enhance yield.

- Purification : Column chromatography (silica gel, CHCl3/MeOH gradients) or recrystallization is used for purity .

- Example Data :

| Precursor | Reagent/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| 2-chloro-3,5-dimethoxybenzyl chloride | Pyrimidine-2,4-diamine, NaOMe/MeOH | 70% | >95% | |

| 6-chloropyrimidine derivatives | Substituted amines, iPrOH/HCl | 65–70% | >98% |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, NH2 groups appear as singlets (δ 5.60–5.70 ppm), while aromatic protons show splitting patterns (δ 7.16–8.07 ppm) .

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···N interactions) critical for molecular recognition .

- Key Finding : In a related chloro-pyrimidine diamine, hydrogen bonds formed chains with bond lengths of 2.85–3.10 Å, stabilizing the crystal lattice .

Advanced Research Questions

Q. How can contradictions in biological activity data for analogs of this compound be resolved?

- Methodological Answer : Discrepancies in enzyme inhibition or receptor binding data often arise from substituent effects. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substituents (e.g., N4-aryl vs. alkyl groups). For instance, replacing 4-chlorophenyl with 2-fluoro-4-chlorophenyl increased kinase inhibition by 30% .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities. A study showed that tetrahydrofuran-methyl groups improve hydrophobic interactions in kinase pockets .

Q. What strategies enhance the bioactivity of this compound in receptor tyrosine kinase inhibition?

- Methodological Answer :

- Substituent Modification : Introduce electron-withdrawing groups (e.g., fluorine) on the aryl ring to boost binding. For example, 6-(2-methylbenzyl) analogs showed IC50 values <100 nM .

- Solubility Optimization : Adding polar groups (e.g., hydroxyl) to the tetrahydrofyan-methyl moiety improves aqueous solubility without compromising activity .

- Example SAR Data :

| Substituent on N4 | Kinase Inhibition (IC50) | Solubility (mg/mL) |

|---|---|---|

| 4-Chlorophenyl | 150 nM | 0.5 |

| 2-Fluoro-4-chlorophenyl | 90 nM | 0.3 |

| 1-Naphthylmethyl | 200 nM | 0.1 |

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

- Methodological Answer :

- Challenge : Low solubility in common solvents (e.g., CHCl3, MeOH) complicates crystal growth.

- Solutions :

- Solvent Screening : Use mixed solvents (e.g., DMF/water) to induce slow crystallization.

- Temperature Gradients : Gradual cooling from 60°C to 4°C promotes nucleation.

- Case Study : A related compound required 7 days in DMF/water (1:3) at 25°C to form diffraction-quality crystals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.